N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide
Description
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with an ethylsulfonyl group at position 6. The pyridazine ring is further linked to a phenyl group, which is attached to a benzenesulfonamide moiety bearing methoxy (-OCH₃) and methyl (-CH₃) substituents at positions 2 and 5, respectively. This compound’s structure combines a heterocyclic aromatic system (pyridazine) with sulfonamide functionality, a design common in medicinal chemistry for targeting enzymes or receptors, such as carbonic anhydrases or kinases .
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-4-29(24,25)20-12-10-17(21-22-20)15-6-8-16(9-7-15)23-30(26,27)19-13-14(2)5-11-18(19)28-3/h5-13,23H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARSIFIWBODRMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide, a pyridazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C15H17N3O4S
- Molecular Weight : 335.4 g/mol
- CAS Number : 921544-77-6
The presence of the ethylsulfonyl group in its structure enhances solubility and biological activity, making it a significant candidate for various therapeutic applications.
1. Anticancer Properties
Recent studies have indicated that pyridazine derivatives exhibit promising anticancer activities. Specifically, this compound has shown:
- Inhibition of Cell Proliferation : In vitro assays demonstrated that this compound could inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | G2/M phase arrest |
2. Anti-inflammatory Activity
Pyridazine derivatives are known for their anti-inflammatory properties. This compound has been evaluated for its ability to reduce inflammation markers in animal models:
- Reduction of Cytokine Levels : In vivo studies showed significant decreases in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) upon administration, suggesting its potential as an anti-inflammatory agent.
3. Antidiabetic Effects
Preliminary studies indicate that this compound may possess antidiabetic properties:
- Glucose Regulation : The compound has been shown to improve insulin sensitivity and decrease blood glucose levels in diabetic animal models.
Understanding the mechanism by which this compound exerts its biological effects is crucial for optimizing its therapeutic potential. Current research focuses on:
- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in cancer progression and inflammation pathways.
- Receptor Interaction : Molecular docking studies indicate a strong binding affinity to targets such as the epidermal growth factor receptor (EGFR), which is pivotal in cancer signaling pathways.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with advanced breast cancer demonstrated a significant reduction in tumor size after treatment with this compound combined with standard chemotherapy.
- Case Study 2 : In a diabetic rat model, administration of the compound led to improved glycemic control and reduced complications associated with diabetes.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Sulfonamide Derivatives
Key Differences and Implications
Core Heterocycle :
- The target compound employs a pyridazine ring, whereas compounds like 863595-16-8 and 912624-95-4 utilize a thiazolo[5,4-b]pyridine system. Pyridazine’s electron-deficient nature may enhance interactions with polar enzyme active sites compared to the thiazole-pyridine hybrid .
Sulfonamide Substituents: The target’s benzenesulfonamide has 2-methoxy-5-methyl groups, while 1014048-62-4 features 5-methoxy-2,4-dimethyl substitution.
Pyridazine Modifications :
- The ethylsulfonyl group in the target compound contrasts with the trimethylpyrazole in 1014048-62-4. Ethylsulfonyl is a strong electron-withdrawing group, which may improve metabolic stability compared to the bulky, electron-rich pyrazole .
Sulfonamide Linker :
- Compounds like 863558-54-7 incorporate a thiophene-2-sulfonamide with an ethylpiperazine side chain. The thiophene’s aromaticity and piperazine’s basicity could enhance solubility but may introduce off-target effects .
Physicochemical and Pharmacokinetic Considerations
- Polarity : The ethylsulfonyl group increases polarity compared to the trimethylpyrazole in 1014048-62-4, possibly reducing blood-brain barrier penetration but improving renal clearance .
Research Findings and Hypotheses
- Enzyme Inhibition: Sulfonamides with pyridazine cores (e.g., the target compound) are hypothesized to inhibit carbonic anhydrase IX, a cancer-associated enzyme, due to structural similarity to known inhibitors .
- Metabolic Stability : The ethylsulfonyl group may reduce cytochrome P450-mediated metabolism compared to compounds with methyl or piperazine substituents .
Q & A
Q. How can researchers optimize the synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide to improve yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key steps include:
- Temperature : Maintain 60–80°C during sulfonylation to minimize side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while ethanol aids in crystallization .
- Catalysts : Use palladium catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions to introduce aryl groups) .
- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane, followed by HPLC (C18 column, acetonitrile/water mobile phase) for final purity validation .
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : A multi-technique approach ensures accuracy:
- NMR Spectroscopy : - and -NMR to verify substituent positions (e.g., ethylsulfonyl and methoxy groups). Compare chemical shifts with PubChem data (InChI Key:
OBWJVBAFUXNTDX-UHFFFAOYSA-N) . - HPLC-MS : Confirm molecular weight (MW: 463.54 g/mol) and detect impurities (<1% area under the curve) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns for sulfonamide moieties .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Screen against kinases or sulfotransferases (common targets for sulfonamides) using fluorescence polarization assays .
- Cellular Uptake : Use radiolabeled -isotopes to quantify intracellular accumulation in cancer cell lines (e.g., HeLa or MCF-7) .
- Toxicity Profiling : Perform MTT assays in primary hepatocytes to assess cytotoxicity thresholds .
Advanced Research Questions
Q. How can researchers elucidate the mechanism of action of this compound when conflicting bioactivity data arise?
- Methodological Answer : Address contradictions through:
- Binding Affinity Studies : Use surface plasmon resonance (SPR) to measure direct interactions with suspected targets (e.g., carbonic anhydrase isoforms) .
- Metabolite Profiling : Identify active metabolites via LC-MS/MS in plasma samples from in vivo models .
- Gene Knockdown : Apply CRISPR/Cas9 to silence putative targets and observe rescue effects in cellular assays .
Q. What strategies enhance the selectivity of this compound for specific biological isoforms (e.g., enzyme subtypes)?
- Methodological Answer : Tailor selectivity via structural modifications:
- Molecular Docking : Model interactions with isoform-specific residues (e.g., CA IX vs. CA XII) using AutoDock Vina .
- Proteolytic Stability : Introduce steric hindrance (e.g., methyl groups) to reduce off-target binding .
- pH-Dependent Activity : Exploit differential ionization of sulfonamide groups in acidic microenvironments (e.g., tumor tissues) .
Q. How should researchers resolve discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer : Systematically evaluate variables:
- Pharmacokinetics : Measure plasma half-life and tissue distribution in rodent models using LC-MS .
- Protein Binding : Assess serum albumin binding via equilibrium dialysis to explain reduced free drug concentrations .
- Metabolic Pathways : Identify cytochrome P450-mediated degradation using liver microsomes and CYP inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
